Strategic Reagents in Targeted Oncology: Dimethyl 2-(4-methoxyphenyl)malonate (CAS 71146-13-9)
Strategic Reagents in Targeted Oncology: Dimethyl 2-(4-methoxyphenyl)malonate (CAS 71146-13-9)
Topic: Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Development Scientists, and Oncology Researchers.[1]
[1]
Executive Summary
In the landscape of precision oncology, Dimethyl 2-(4-methoxyphenyl)malonate (CAS 71146-13-9) has emerged as a critical building block, specifically in the synthesis of MAT2A (Methionine Adenosyltransferase 2A) inhibitors . This diester is the pivotal intermediate for constructing the core scaffold of AG-270 (Agios Pharmaceuticals), a first-in-class clinical candidate targeting MTAP-deleted tumors.[1]
This guide provides a comprehensive technical analysis of CAS 71146-13-9, detailing its physicochemical profile, its role in the "synthetic lethality" mechanism of MAT2A inhibition, and validated protocols for its synthesis and downstream cyclization.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
CAS 71146-13-9 is a substituted malonate ester characterized by a 4-methoxyphenyl group at the
Table 1: Physicochemical Specifications
| Property | Specification |
| Chemical Name | Dimethyl 2-(4-methoxyphenyl)malonate |
| Synonyms | 1,3-Dimethyl 2-(4-methoxyphenyl)propanedioate; Propanedioic acid, (4-methoxyphenyl)-, dimethyl ester |
| CAS Number | 71146-13-9 |
| Molecular Formula | C₁₂H₁₄O₅ |
| Molecular Weight | 238.24 g/mol |
| Physical State | Solid (Low melting) or Viscous Oil |
| Solubility | Soluble in MeOH, EtOH, DMSO, DCM, EtOAc; Insoluble in water |
| SMILES | COC1=CC=C(C=C1)C(C(=O)OC)C(=O)OC |
| InChI Key | CDAMMXDRXHIAGJ-UHFFFAOYSA-N |
Mechanistic Pharmacology: The MTAP/MAT2A Axis
The primary utility of CAS 71146-13-9 lies in the synthesis of inhibitors that exploit synthetic lethality .[1]
The Synthetic Lethality Logic
Approximately 15% of all cancers (including glioblastoma, pancreatic, and lung cancers) harbor a homozygous deletion of the CDKN2A tumor suppressor gene.[1] This deletion often co-deletes the adjacent MTAP gene.[1][3]
-
Normal Cells : MTAP recycles methylthioadenosine (MTA) back into methionine and adenine.[1]
-
MTAP-Deleted Cancer Cells : MTA accumulates.[1] High levels of MTA act as a partial inhibitor of MAT2A.[1]
-
Therapeutic Opportunity : Further inhibition of MAT2A by a small molecule (derived from CAS 71146-13-9) critically reduces S-adenosylmethionine (SAM) levels specifically in cancer cells, leading to DNA damage and apoptosis, while sparing normal cells.[1]
Diagram 1: The MTAP-MAT2A Synthetic Lethality Pathway
Caption: In MTAP-deleted cells, MTA accumulation creates a dependency on MAT2A. AG-270 (derived from CAS 71146-13-9) exploits this by blocking SAM production.[1][4][5]
Synthesis & Manufacturing Workflow
The synthesis of CAS 71146-13-9 and its subsequent conversion to the AG-270 core involves a high-yielding Claisen condensation followed by a cyclocondensation.[1]
Diagram 2: Chemical Synthesis Workflow
Caption: Construction of the MAT2A inhibitor scaffold. CAS 71146-13-9 is the pivot point between the aryl acetate precursor and the heterocyclic core.[1]
Experimental Protocols
Protocol A: Synthesis of Dimethyl 2-(4-methoxyphenyl)malonate
Rationale: A direct C-acylation of the phenylacetate using dimethyl carbonate (DMC) is preferred over malonate arylation (using aryl halides) due to milder conditions and the avoidance of heavy metal catalysts (Pd/Cu).[1]
Reagents:
-
Methyl 2-(4-methoxyphenyl)acetate (1.0 eq)[1]
-
Dimethyl Carbonate (DMC) (Excess, acts as solvent/reagent)[1]
-
Potassium tert-butoxide (KOtBu) (1.5 eq) or NaH[1]
-
Solvent: THF or neat DMC
Step-by-Step:
-
Activation : Charge a flame-dried reaction vessel with KOtBu (1.5 eq) and anhydrous THF under nitrogen atmosphere.
-
Addition : Cool to 0°C. Add Methyl 2-(4-methoxyphenyl)acetate (1.0 eq) dropwise. Stir for 30 minutes to generate the enolate.
-
Carboxylation : Add Dimethyl Carbonate (3.0–5.0 eq) slowly.
-
Reflux : Heat the mixture to reflux (65–70°C) for 4–6 hours. Monitor by TLC/HPLC for consumption of the acetate.[1]
-
Quench : Cool to room temperature. Quench with saturated NH₄Cl solution.[1]
-
Extraction : Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification : Purify via flash column chromatography (Hexanes/EtOAc) to yield CAS 71146-13-9 as a white solid or pale oil.[1]
Protocol B: Cyclization to AG-270 Core
Rationale: The 1,3-dielectrophilic nature of the malonate allows for a double condensation with dinucleophiles like aminopyrazoles, forming the bicyclic pyrazolo[1,5-a]pyrimidine system.
Reagents:
-
CAS 71146-13-9 (1.0 eq)[1]
-
5-Amino-1H-pyrazole derivative (1.0 eq)[1]
-
Solvent: Xylene or Ethanol/AcOH[1]
Step-by-Step:
-
Mixing : Dissolve CAS 71146-13-9 and the aminopyrazole in Xylene (0.5 M concentration).
-
Cyclization : Heat to 140°C (reflux) with a Dean-Stark trap to remove methanol/water byproducts.[1]
-
Duration : Stir for 12–16 hours. The product often precipitates out of the hot solution.[1]
-
Isolation : Cool to room temperature. Filter the precipitate.[1]
-
Wash : Wash the filter cake with cold ethanol and ether to remove unreacted malonate.[1]
-
Result : The resulting solid is the 5,7-dihydroxy-pyrazolo[1,5-a]pyrimidine derivative (tautomeric with the dione), ready for chlorination and further functionalization.[1]
Analytical Validation
To ensure the integrity of CAS 71146-13-9 prior to use in GMP steps:
-
¹H NMR (400 MHz, CDCl₃) : Look for the singlet of the methoxy group (~3.8 ppm), the two singlets of the methyl esters (~3.7 ppm), and the characteristic methine proton signal (
-H) around 4.6 ppm.[1] The aromatic region should show a classic AA'BB' system for the p-substituted benzene.[1] -
HPLC Purity : >98.0% (Area %).[1]
Safety & Handling
-
Hazards : CAS 71146-13-9 is an ester derivative.[1][6] While not highly toxic, it should be treated as a skin and eye irritant (H315, H319).[1]
-
Storage : Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent hydrolysis of the ester groups by atmospheric moisture.[1]
-
Disposal : Incineration in a chemical waste facility.[1]
References
-
Konteatis, Z. et al. (2021).[1][7] "Discovery of AG-270, a First-in-Class Oral MAT2A Inhibitor for the Treatment of Tumors with Homozygous MTAP Deletion."[1] Journal of Medicinal Chemistry, 64(8), 4430–4449.[1] [1]
-
Travins, J. et al. (2021).[1] "Synthesis of AG-270." Synfacts, 17(06), 0696.[1]
-
Marjon, K. et al. (2016).[1] "MTAP Deletions in Cancer Create Vulnerability to Targeting of the MAT2A/PRMT5/Protein Arginine Methylation Axis."[1] Cell Reports, 15(3), 574-587.[1]
-
PubChem Compound Summary. "Dimethyl 2-(4-methoxyphenyl)malonate (CID 12473089)."[1] National Center for Biotechnology Information.[1] [1]
Sources
- 1. Dimethyl 2-(2-methoxyphenoxy)malonate - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 2. Dimethyl malonate | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Practical Fragments: Fragments in the clinic: AG-270 [practicalfragments.blogspot.com]
